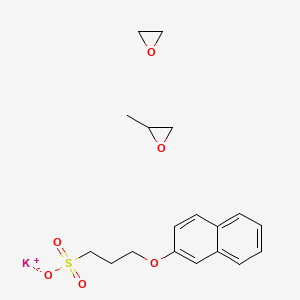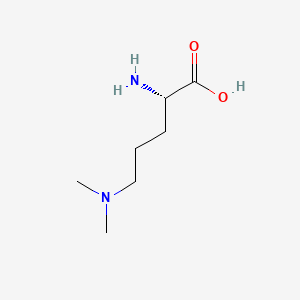![molecular formula C18H18O6 B568742 Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate CAS No. 861446-14-2](/img/structure/B568742.png)
Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
“Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate” is a powder-like crystal that is colorless or slightly yellow. It has a high melting and boiling point. It is soluble in some organic solvents such as ethanol and ether, but it is not soluble in water .Applications De Recherche Scientifique
Advanced Oxidation Processes and Environmental Impact
Research on acetic acid derivatives, such as those produced from the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), reveals the environmental impact and biotoxicity of by-products like hydroquinone, acetamide, and acetic acid itself. These studies underscore the importance of understanding the degradation pathways and the biotoxic effects of by-products on ecosystems, suggesting the need for efficient treatment methods to mitigate environmental threats (Qutob et al., 2022).
Acetic Acid in Yeast Research and Biotechnology
Acetic acid plays a significant role in the yeast research field, particularly in studying the mechanisms underlying cell death induced by acetic acid. Understanding these processes has implications for biotechnology and biomedicine, providing insights into designing robust yeast strains for industrial applications and developing new biomedical strategies (Chaves et al., 2021).
Process Intensification in Chemical Manufacturing
In the context of chemical manufacturing, such as the production of ethyl acetate, acetic acid flow rate and its interaction with other process parameters play a crucial role. Understanding these interactions can lead to process intensification techniques that enhance production efficiency, reduce energy consumption, and lower overall costs (Patil & Gnanasundaram, 2020).
Wastewater Treatment and Environmental Safety
Studies on the treatment of pesticide industry wastewater highlight the challenge of removing toxic pollutants like 2,4-dichlorophenoxyacetic acid. The research points towards biological processes and granular activated carbon as effective methods for achieving high-quality effluent, demonstrating the critical need for innovative and effective wastewater treatment solutions to prevent environmental contamination (Goodwin et al., 2018).
Pervaporation in Industrial Separation Processes
The separation of water-acetic acid mixtures through pervaporation (PV) is a vital area of research due to its industrial significance in recycling acetic acid from wastewater. This method offers a more economical and environmentally friendly alternative to traditional distillation, underscoring the potential of PV technology in addressing industrial separation challenges (Aminabhavi & Toti, 2003).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as 3,4-dihydroxyphenylacetic acid (dopac), are metabolites of the neurotransmitter dopamine .
Mode of Action
For instance, dopamine can be metabolized into DOPAC .
Biochemical Pathways
Related compounds like dopac are involved in the dopamine metabolic pathway .
Pharmacokinetics
It’s known that similar compounds, such as 2-乙酰基-3,5-二羟基苯乙酸乙酯 (edhb), are soluble in some organic solvents like ethanol and ether, but insoluble in water .
Result of Action
Similar compounds like edhb are used as catalysts in organic synthesis, often used to catalyze the condensation reaction of aromatic quinones with acetophenone to prepare dihydroxymethyl aromatic compounds .
Action Environment
The compound is sensitive to air and light, and it needs to be kept dry and protected from light during storage and operation . Environmental factors such as temperature, humidity, and light exposure could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4.C2H4O2/c1-11(17)20-16-6-4-12(5-7-16)2-3-13-8-14(18)10-15(19)9-13;1-2(3)4/h2-10,18-19H,1H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZYIJKTHUIHSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60833492 |
Source


|
| Record name | Acetic acid--4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60833492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861446-14-2 |
Source


|
| Record name | Acetic acid--4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60833492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)



